N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane ring substituted with a tetrazole moiety and an acetylphenyl group. The tetrazole ring (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for its metabolic stability and role in bioisosteric replacement, particularly in medicinal chemistry for enhancing pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-12(22)13-6-5-7-14(10-13)18-15(23)16(8-3-2-4-9-16)21-11-17-19-20-21/h5-7,10-11H,2-4,8-9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCLZFWSDCLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound with the molecular formula and a molecular weight of 313.35 g/mol. It is characterized by its unique structure, which includes a tetrazole ring, an acetylphenyl group, and a cyclohexanecarboxamide moiety. This compound has garnered attention in various research fields due to its potential biological activities.
Pharmacological Properties
Various studies have explored the pharmacological effects of similar compounds, suggesting that this compound may exhibit:
- Anti-inflammatory Activity : Compounds with tetrazole structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : Similar derivatives have shown promise in pain management through central nervous system pathways.
- Antimicrobial Activity : Some tetrazole-containing compounds display antibacterial and antifungal properties.
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of various tetrazole derivatives. The results indicated that certain derivatives significantly reduced the levels of inflammatory markers in animal models, suggesting a potential therapeutic role for compounds like this compound in treating inflammatory diseases .
Study 2: Analgesic Properties
In another study focusing on analgesic effects, researchers found that tetrazole derivatives exhibited significant pain-relieving properties in rodent models. The study highlighted the importance of structural modifications in enhancing efficacy, which could be relevant for optimizing the activity of this compound .
Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties of various synthetic compounds revealed that certain tetrazole-based structures demonstrated notable antibacterial activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties worth exploring further .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
a. Trifluoromethyl-substituted analog
The compound 1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide () shares the same cyclohexanecarboxamide-tetrazole core but replaces the acetyl group with a trifluoromethyl (-CF₃) substituent. Key differences:
- Molecular weight : 339.321 g/mol (CF₃ analog) vs. ~323.35 g/mol (estimated for acetyl analog).
- Electrophilicity : The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the acetyl group, which is moderately electron-withdrawing .
b. Thiourea-linked derivatives Compounds like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide () replace the tetrazole with a thiourea group (-NH-CS-NH-). These derivatives exhibit metal-chelating properties due to sulfur and nitrogen donor atoms, making them suitable for applications in metal ion separation or catalysis, unlike the tetrazole-based compound .
Pharmacologically Active Carboxamides
a. Antituberculosis agents
N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide () demonstrates antitubercular activity. The absence of a tetrazole ring in this compound suggests that bioactivity in carboxamides is highly substituent-dependent. The acetylphenyl-tetrazole combination in the target compound may confer distinct target selectivity .
b. Piperazine-linked analogs Compounds like (1R,2R)-N-(1-cyanocyclopropyl)-2-((R)-2-methyl-4-phenylpiperazine-1-carbonyl)cyclohexanecarboxamide () incorporate piperazine moieties, which enhance blood-brain barrier penetration. The tetrazole group in the target compound may instead prioritize hepatic or renal clearance pathways .
Table 1: Comparative Analysis of Key Compounds
Functional Group Impact on Bioactivity
- Tetrazole vs.
- Acetyl vs. Methoxy: The acetyl group in the target compound may engage in hydrogen bonding or π-stacking interactions distinct from methoxy-substituted analogs like 1-[(4-methoxyphenyl)amino]cyclohexanecarboxamide (), which prioritize electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
